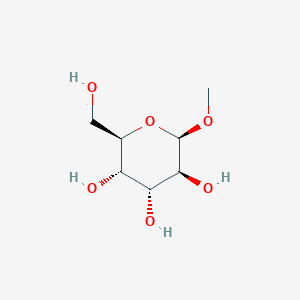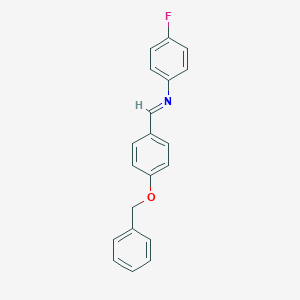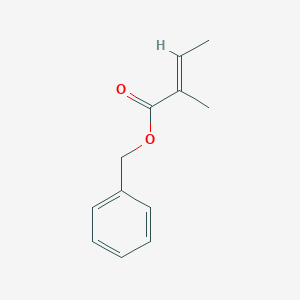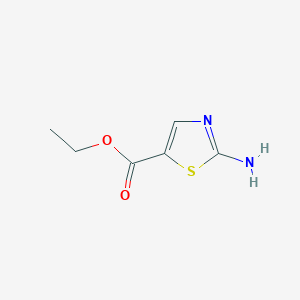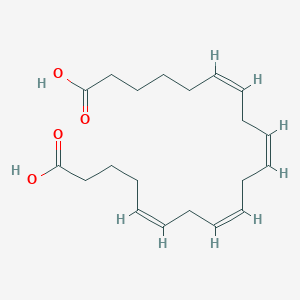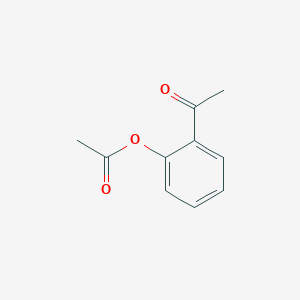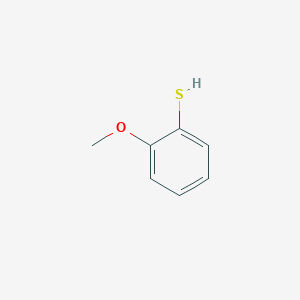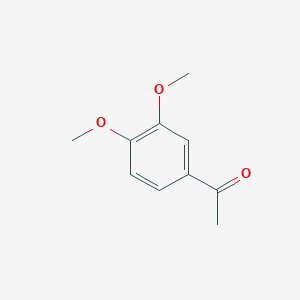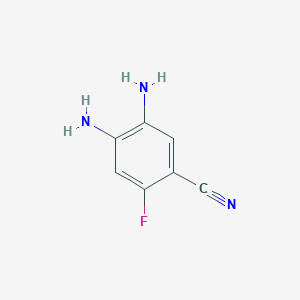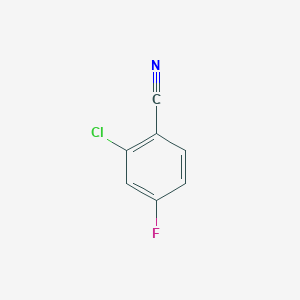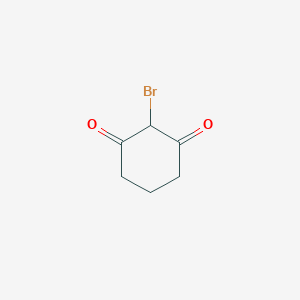
2-Bromocyclohexane-1,3-dione
Overview
Description
2-Bromocyclohexane-1,3-dione is an organic compound with the molecular formula C6H7BrO2. It is a brominated derivative of cyclohexane-1,3-dione and is characterized by the presence of a bromine atom at the second position of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocyclohexane-1,3-dione can be synthesized through the bromination of cyclohexane-1,3-dione. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) in a solvent like dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature and yields the desired monobrominated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclohexane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to cyclohexane-1,3-dione under appropriate conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form six-membered oxygen-containing heterocycles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or tetrahydrofuran (THF).
Cycloaddition: Dienophiles and catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) under controlled temperature conditions.
Major Products:
- Substitution reactions yield various substituted cyclohexane-1,3-dione derivatives.
- Reduction reactions produce cyclohexane-1,3-dione.
- Cycloaddition reactions result in the formation of heterocyclic compounds .
Scientific Research Applications
2-Bromocyclohexane-1,3-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including heterocycles and natural product derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules with antiviral, antibacterial, and anticancer properties.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromocyclohexane-1,3-dione involves its reactivity as a brominated diketone. The bromine atom at the second position makes it a good electrophile, facilitating nucleophilic substitution reactions. Additionally, the diketone structure allows for enolization, which can participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclohexane-1,3-dione: The non-brominated parent compound.
2-Chlorocyclohexane-1,3-dione: A chlorinated analog.
2-Iodocyclohexane-1,3-dione: An iodinated analog.
Comparison: 2-Bromocyclohexane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated and iodinated counterparts. Bromine is less electronegative than chlorine but more so than iodine, affecting the compound’s reactivity and the types of reactions it undergoes. This makes this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromocyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUJDMSDEQBNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377871 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60060-44-8 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-bromocyclohexane-1,3-dione be used to synthesize heterocyclic compounds?
A1: Yes, research suggests that this compound can react with ethyl 2-pyridylacetate to produce a heterocyclic compound. Specifically, this reaction yields 10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine, albeit in low yields []. This highlights the potential of this compound as a building block in organic synthesis.
Q2: Does the presence of bromine in this compound influence its conformational preference?
A2: Theoretical studies employing density functional theory (DFT) calculations suggest that this compound predominantly exists in the axial chair conformation []. This preference is attributed to a combination of factors, including the generalized anomeric effect (GAE) and steric repulsion. Notably, the presence of the electronegative bromine atom contributes to the GAE, further stabilizing the axial conformation compared to the equatorial one.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
